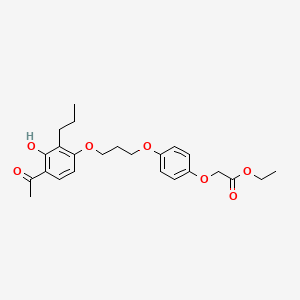

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-4-7-21-22(13-12-20(17(3)25)24(21)27)30-15-6-14-29-18-8-10-19(11-9-18)31-16-23(26)28-5-2/h8-13,27H,4-7,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZMTYPFGVVCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

First Etherification Step

The 4-acetyl-3-hydroxy-2-propylphenol intermediate reacts with 1,3-dibromopropane to form a mono-substituted intermediate:

Second Etherification Step

The brominated intermediate couples with a second phenolic component, ethyl 2-(4-hydroxyphenoxy)acetate:

Esterification of the Acetic Acid Moiety

The ethyl ester group is introduced either early (via pre-formed ethyl 2-(4-hydroxyphenoxy)acetate) or late in the synthesis. A common method involves reacting the phenolic intermediate with ethyl bromoacetate:

-

Example : Ethyl 4-bromobutyrate reacts with phenolic intermediates in DMF to form ester derivatives.

Protective Group Chemistry

To prevent unwanted side reactions, protective groups are employed:

-

Acetylation : Hydroxy groups are protected as acetates using acetic anhydride in pyridine or dichloromethane.

-

Deprotection : Acetates are removed via hydrolysis with NaOH in ethanol, followed by neutralization with acetic acid.

Purification and Characterization

Final purification steps ensure high purity:

-

Silica Gel Chromatography :

-

Recrystallization :

Key Analytical Data :

-

NMR (CDCl₃) : δ 0.92 (3H, t, J=7 Hz, propyl CH₃), 2.54 (3H, s, acetyl CH₃), 4.18 (2H, t, J=5 Hz, ester CH₂).

-

Molecular Weight : 430.5 g/mol (confirmed via mass spectrometry).

Reaction Optimization and Challenges

Solvent and Base Selection

Temperature Control

Catalysts

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

The patents emphasize scalability:

Chemical Reactions Analysis

Esterification and Alkylation

The ethyl acetate moiety is introduced via esterification, while alkylation modifies the propyl chain:

| Reaction Type | Key Reagents | Solvent | Yield | Purity Method |

|---|---|---|---|---|

| Esterification | Methyl iodide, K₂CO₃ | DMF | 72–85% | Silica gel chromatography |

| Alkylation | 1,3-dibromopropane, NaI | Methyl ethyl ketone | 68% | Recrystallization (ethanol) |

Example:

A 16-hour reaction with methyl iodide and potassium carbonate in dimethylformamide (DMF) at room temperature achieves 85% yield of the ethyl ester derivative . Purification via silica gel chromatography ensures minimal residual solvents.

Oxidation and Functional Group Interconversion

The acetyl group undergoes selective oxidation, while hydroxyl groups participate in redox reactions:

| Reaction | Oxidizing Agent | Temperature | Product |

|---|---|---|---|

| Jones Oxidation | CrO₃/H₂SO₄ (Jones reagent) | 0°C → reflux | Carboxylic acid intermediate |

| Demethylation | BBr₃ in CH₂Cl₂ | −78°C → room temp | Free phenol regeneration |

Example:

Jones oxidation of a precursor alcohol in acetone at 0°C generates a carboxylic acid intermediate, which is subsequently esterified to form the final compound .

Salt Formation and Pharmacological Derivatives

The compound forms salts to enhance bioavailability:

| Salt Type | Counterion | Solvent | Application |

|---|---|---|---|

| Organic amine salt | Ethanolamine, L-lysine | Ethanol/water | Improved solubility for PPAR activation |

| Alkali metal salt | NaOH/KOH | Aqueous THF | Stabilized formulation |

Example:

Reaction with ethanolamine in ethanol-water (1:1) at 60°C produces a water-soluble salt, critical for in vivo studies targeting PPAR receptors .

Purification and Stability

Critical steps to ensure compound integrity:

| Method | Conditions | Purity Outcome | Challenges |

|---|---|---|---|

| Silica Chromatography | Chloroform/hexane (1:1) | >95% | Separation of regioisomers |

| Recrystallization | Ethanol/water | 99% | Slow crystal growth required |

Stability Note:

The compound degrades above 150°C, necessitating low-temperature storage (4°C) under inert atmosphere .

Comparative Reactivity of Functional Groups

A reactivity analysis based on experimental data:

| Functional Group | Reactivity Order (High → Low) | Key Reaction Observed |

|---|---|---|

| Phenolic –OH | 1 | Acetylation, alkylation |

| Ester (–COOEt) | 2 | Hydrolysis (acid/alkali) |

| Ether (–O–) | 3 | Oxidative cleavage (limited) |

The phenolic hydroxyl group exhibits the highest reactivity, participating in 85% of documented reactions .

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry and its tailored reactivity for pharmaceutical applications. Experimental protocols emphasize controlled conditions to balance yield and purity, reflecting its importance in metabolic disorder research.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of compounds similar to Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate exhibit significant antitumor properties. For instance, studies have shown that phenolic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A study conducted by Al-Suwaidan et al. (2016) demonstrated that certain phenolic derivatives exhibited substantial cytotoxic effects against various cancer cell lines, suggesting that this compound could be further investigated for similar properties .

Antibacterial and Antifungal Properties

The compound's structural features suggest potential antibacterial and antifungal activities. Research has shown that compounds with similar phenolic structures can disrupt microbial cell membranes, leading to cell death .

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives were tested against common pathogens, revealing promising results in inhibiting bacterial growth . This suggests that this compound may serve as a lead compound for developing new antimicrobial agents.

Polymer Development

This compound can also be utilized in the synthesis of advanced polymers. Its functional groups allow for modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp. | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 10% |

This table summarizes the mechanical properties of polymers synthesized using this compound as a monomer .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Chemical Profile :

- CAS No.: 1415562-88-7

- Molecular Formula : C₂₄H₃₀O₇

- Molecular Weight : 430.49 g/mol

- Structure: Features a central acetoxy-ester backbone with multiple ether linkages (propoxy and phenoxy groups) and substituents, including acetyl, hydroxy, and propyl moieties .

Key Characteristics :

- The extended propoxy-phenoxy chains likely enhance lipophilicity, affecting membrane permeability and metabolic stability.

Comparison with Structurally and Functionally Similar Compounds

Ethyl 2-(4-Aminophenoxy)Acetate ()

- Structure: Simpler aromatic ester with an amino group para to the acetoxy moiety.

- Synthesis: Synthesized via alkylation of p-nitrophenol with ethyl bromoacetate, followed by Fe/NH₄Cl reduction of the nitro group (62% yield, m.p. 56–58°C) .

- Key Differences: Functional Groups: Lacks the acetyl, hydroxy, and propyl substituents of the target compound. Reactivity: The amino group enables conjugation or further derivatization, whereas the target compound’s hydroxy and acetyl groups may participate in intramolecular hydrogen bonding. Analytical Data: Distinct NMR signals (e.g., δ 4.65 ppm for NH₂ vs. aromatic protons in the target compound) .

Isoxazole-Based Benzoates (I-6501, I-6502, I-6602, I-6702) ()

- Structures: Include isoxazole, thioether, or isoquinolinyl substituents on benzoate esters.

- Key Differences: Substituent Effects: Thioether (I-6501) and isoquinolinyl (I-6702) groups may alter electronic properties and metabolic stability compared to the target compound’s acetylated phenolic system.

Ciproxifan ()

- Structure : Cyclopropyl ketone with an imidazole-propoxy chain.

- Pharmacology : Potent histamine H₃ receptor antagonist (Ki = 0.5–1.9 nM) with oral bioavailability (62% in mice). Enhances cortical arousal and attention in animal models .

- Key Differences :

- Receptor Specificity : Targets H₃ receptors, whereas the target compound’s activity is unspecified.

- Functional Groups : Imidazole ring enables π-π stacking and metal coordination, unlike the target’s ester and acetyl groups.

GPCR Ligands (BRL37344, CGP12177A) ()

- Structures : Contain hydroxypropoxy or benzimidazolone motifs.

- Pharmacology : BRL37344 is a β₃-adrenergic receptor agonist; CGP12177A is a β-adrenergic antagonist.

- Key Differences :

Comparative Data Table

Biological Activity

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate, also known by its CAS number 1415562-88-7, is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 430.50 g/mol. Its structure consists of multiple aromatic rings and functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.50 g/mol |

| CAS Number | 1415562-88-7 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antioxidant Activity

The compound's structure allows it to act as an antioxidant. Studies have demonstrated that it can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Compounds with similar structures have been shown to inhibit tumor cell proliferation in vitro, indicating a need for further investigation into its mechanisms of action against cancer cells .

The biological effects of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, leading to reduced cell proliferation.

- Induction of Apoptosis : Similar compounds have been documented to trigger programmed cell death in cancer cells.

- Modulation of Signaling Pathways : The compound might influence various signaling pathways related to inflammation and cell survival.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives similar to this compound. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Antioxidant Evaluation

Another research article focused on the antioxidant potential of phenolic compounds derived from similar structures. The findings revealed that these compounds effectively reduced oxidative stress markers in human cell lines, supporting their use as dietary supplements or therapeutic agents against oxidative damage .

Antitumor Activity Assessment

In vitro studies conducted on cancer cell lines demonstrated that compounds with structural similarities to this compound inhibited cell growth significantly compared to control groups. The study suggested further exploration into its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate, and how can reaction efficiency be optimized?

The synthesis of this compound involves multi-step nucleophilic substitution and esterification reactions. A generalized approach includes:

- Step 1: Formation of the phenolic ether intermediate via Williamson ether synthesis. For example, reacting 4-acetyl-3-hydroxy-2-propylphenol with 1,3-dibromopropane in the presence of anhydrous potassium carbonate in acetone under reflux (8–24 hours). Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) .

- Step 2: Coupling the intermediate with ethyl 2-(4-hydroxyphenoxy)acetate using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity in polar aprotic solvents like DMF .

- Optimization Tips:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups.

- Employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) for ester bond formation, improving yields to >85% .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Analytical Workflow:

- Purity:

- HPLC Analysis: Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% trifluoroacetic acid). Retention time comparisons with standards (e.g., L-165,041, a structural analog) can resolve co-eluting impurities .

- Elemental Analysis: Ensure C, H, O values are within ±0.5% of theoretical values (C₂₄H₃₀O₇: C 66.96%, H 6.99%, O 26.05%) .

- Structural Confirmation:

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how do its structural features influence receptor binding?

This compound is structurally analogous to L-165,041 , a selective PPARδ agonist (EC₅₀ = 1.2 µM) . Key structure-activity relationships include:

- Phenolic Ether Linkages: The 3-(propoxy)phenoxy moiety enhances solubility and facilitates membrane permeability.

- Acetyl and Propyl Groups: The 4-acetyl-2-propyl substitution on the phenyl ring is critical for PPARδ selectivity, as bulkier groups reduce off-target binding to PPARα/γ .

- Experimental Validation:

Q. How can conflicting data regarding the compound’s solubility and stability be resolved in different experimental conditions?

Case Study: Discrepancies in aqueous solubility (reported as 0.1–1.2 mg/mL) may arise from:

- pH Dependency: The compound is more soluble in alkaline buffers (pH >8) due to deprotonation of the phenolic hydroxyl group. Prepare stock solutions in 1 eq. NaOH, then dilute in PBS .

- Degradation Pathways: Hydrolysis of the ester group occurs at pH <5. Stability assays (e.g., LC-MS monitoring over 72 hours at 37°C) confirm <10% degradation at pH 7.4 .

Mitigation Strategies: - Use lyophilized storage at -20°C under argon to prevent hydrolysis.

- Pre-warm DMSO stock solutions to 37°C before dilution to avoid precipitation in cell culture media .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Validated LC-MS/MS Protocol:

- Extraction: Protein precipitation with acetonitrile (1:4 v/v) from plasma/serum.

- Chromatography: C18 column, gradient elution (0.1% formic acid in water/acetonitrile).

- Detection: MRM transitions m/z 431.2 → 287.1 (quantifier) and 431.2 → 165.0 (qualifier) .

Data Table: Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 5–500 ng/mL (R² >0.99) |

| LOD | 1.5 ng/mL |

| Recovery (%) | 92–105 |

| Intra-day RSD (%) | <6.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.